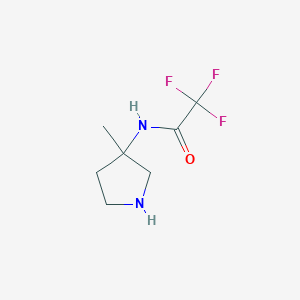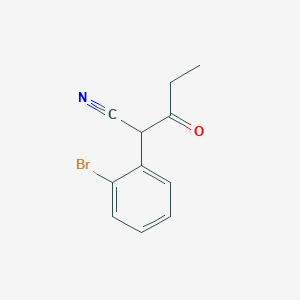
2-(2-Bromophenyl)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-3-oxopentanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, a ketone group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3-oxopentanenitrile can be achieved through several methods. One common approach involves the bromination of a suitable precursor, followed by the introduction of the nitrile and ketone functionalities. For example, starting with 2-bromobenzaldehyde, a series of reactions including aldol condensation and subsequent nitrile formation can be employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Oxidation: Potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 2-(2-Bromophenyl)-3-hydroxypentanenitrile.
Oxidation: Formation of 2-(2-Bromophenyl)-3-oxopentanoic acid.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromophenylacetonitrile
- 2-Bromophenylacetone
- 2-Bromophenylpropionitrile
Uniqueness
2-(2-Bromophenyl)-3-oxopentanenitrile is unique due to the presence of both a ketone and a nitrile group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various fields.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10BrNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 |
Clave InChI |
SVZQULITDZYWAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C#N)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
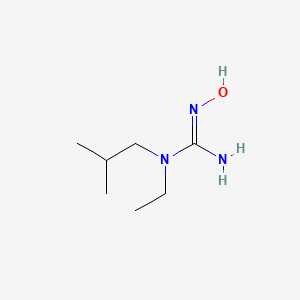
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
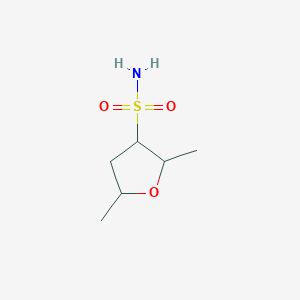
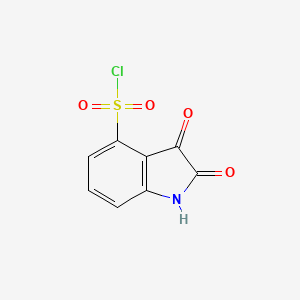
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
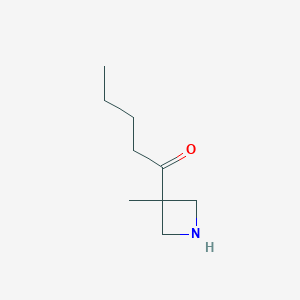
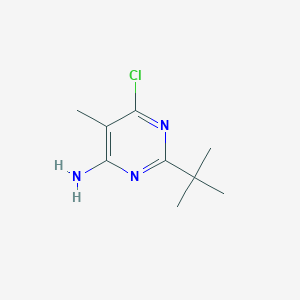
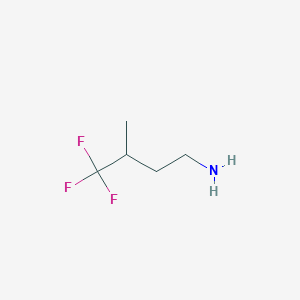
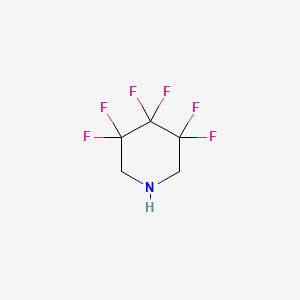
![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)
